5-((2-Aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
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Overview
Description
5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an isoindole core and a piperidine ring, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phthalic anhydride with glutarimide to form the isoindole core. This intermediate is then reacted with 2,6-dioxopiperidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares a similar isoindole core and has been studied for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another related compound with enhanced therapeutic potential, particularly in treating multiple myeloma.
Pomalidomide: Similar in structure and used in cancer therapy, particularly for its ability to degrade specific proteins.
Uniqueness
What sets 5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C15H16N4O4 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
5-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H16N4O4/c16-5-6-17-8-1-2-9-10(7-8)15(23)19(14(9)22)11-3-4-12(20)18-13(11)21/h1-2,7,11,17H,3-6,16H2,(H,18,20,21) |
InChI Key |
RUNFSAURBYYTMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCN |
Origin of Product |
United States |
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